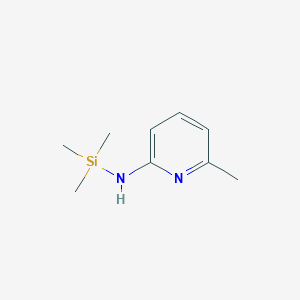![molecular formula C13H16O2 B14295256 1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one CAS No. 114431-73-1](/img/structure/B14295256.png)
1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one is an organic compound with a molecular formula of C13H16O2 It is characterized by the presence of a hydroxypropan-2-yl group attached to a phenyl ring, which is further connected to a but-2-en-1-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one typically involves the reaction of 4-(2-Hydroxypropan-2-yl)phenylboronic acid with but-2-en-1-one under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The double bond in the but-2-en-1-one moiety can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products:
Oxidation: 1-[4-(2-Oxopropan-2-yl)phenyl]but-2-en-1-one.
Reduction: 1-[4-(2-Hydroxypropan-2-yl)phenyl]butan-1-one.
Substitution: 1-[4-(2-Hydroxypropan-2-yl)-3-nitrophenyl]but-2-en-1-one.
Aplicaciones Científicas De Investigación
1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. In cancer research, it may induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.
Comparación Con Compuestos Similares
- 1-[4-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one
- 1-[4-(2-Hydroxypropan-2-yl)phenyl]propan-1-one
- 1-[4-(2-Hydroxypropan-2-yl)phenyl]pent-2-en-1-one
Comparison: 1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one is unique due to its specific structural features, such as the but-2-en-1-one moiety, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced potency in certain applications, such as enzyme inhibition or anticancer activity, due to the presence of the conjugated double bond.
Propiedades
Número CAS |
114431-73-1 |
|---|---|
Fórmula molecular |
C13H16O2 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
1-[4-(2-hydroxypropan-2-yl)phenyl]but-2-en-1-one |
InChI |
InChI=1S/C13H16O2/c1-4-5-12(14)10-6-8-11(9-7-10)13(2,3)15/h4-9,15H,1-3H3 |
Clave InChI |
WCCPVWBRIPCOBV-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(=O)C1=CC=C(C=C1)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


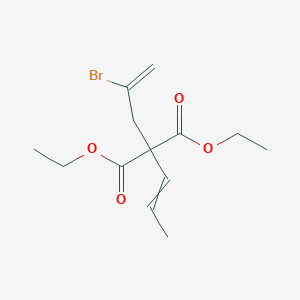
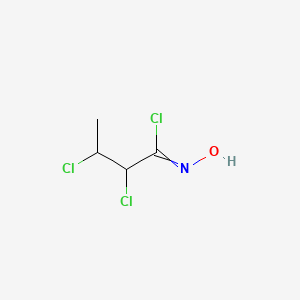


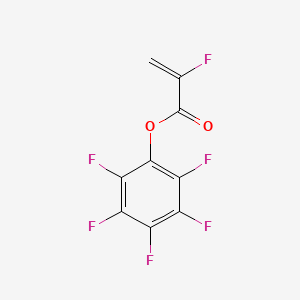
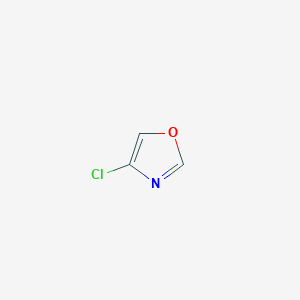
![Methyl [(acridin-9-yl)sulfanyl]acetate](/img/structure/B14295213.png)

![4,4'-[(2-Hydroxyphenyl)methylene]bis(2,5-dimethylphenol)](/img/structure/B14295224.png)
![4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane](/img/structure/B14295230.png)


![N~1~,N~3~-Bis(2-aminoethyl)-2-[(4-aminophenyl)methyl]propanediamide](/img/structure/B14295242.png)
